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molecular formula C16H12Cl2N2O B8305086 8-Benzyloxy-5,7-dichloro-2-methylquinoxaline

8-Benzyloxy-5,7-dichloro-2-methylquinoxaline

Cat. No. B8305086
M. Wt: 319.2 g/mol
InChI Key: CMTQZTCIQXLDLT-UHFFFAOYSA-N
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Patent
US07692011B2

Procedure details

A suspension of the 2-methyl product from Step B (93 mg, 0.291 mmol) and SeO2 (100 mg) in dioxane (4 mL) and H2O (0.4 mL) was heated under reflux for 3 h. The mixture was cooled, filtered (celite), and concentrated. Dichloromethane was added and the insoluble material was filtered off. The solvent was evaporated and the residue purified by SiO2-gel chromatography (dichloromethane) to yield the desired aldehyde as an off-white solid (57 mg, 59%).
Quantity
93 mg
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One
Yield
59%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10]([Cl:21])=[CH:11][C:12]([Cl:20])=[C:13]2[C:18]=1[N:17]=[C:16]([CH3:19])[CH:15]=[N:14]2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:22]1CCOCC1>O>[CH2:1]([O:8][C:9]1[C:10]([Cl:21])=[CH:11][C:12]([Cl:20])=[C:13]2[C:18]=1[N:17]=[C:16]([CH:19]=[O:22])[CH:15]=[N:14]2)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
93 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=CC(=C2N=CC(=NC12)C)Cl)Cl
Name
SeO2
Quantity
100 mg
Type
reactant
Smiles
Name
Quantity
4 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0.4 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered (celite)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Dichloromethane was added
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by SiO2-gel chromatography (dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=CC(=C2N=CC(=NC12)C=O)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 57 mg
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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